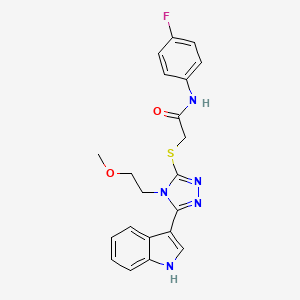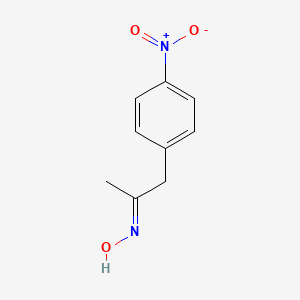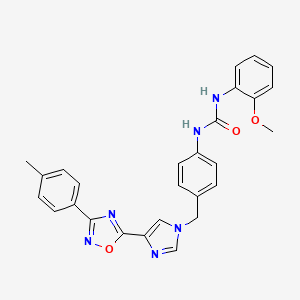![molecular formula C19H19N3O5S B2753721 (3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851808-59-8](/img/structure/B2753721.png)
(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic molecule. It contains a dimethoxyphenyl group, a nitrophenyl group, a methylsulfanyl group, and a dihydroimidazol group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the specific compound they are part of .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The dimethoxyphenyl and nitrophenyl groups are aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds . The dihydroimidazol group contains a nitrogen atom and would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its groups and the conditions under which it is reacted. The nitro group could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the nitro group, the aromatic rings, and the dihydroimidazol group .Applications De Recherche Scientifique
Anti-Tumor Properties
The compound (3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone and its derivatives demonstrate significant potential in anti-tumor activities. Derivatives like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester exhibit selective cytotoxicity against tumorigenic cell lines. These compounds are designed to be biologically stable and are expected to have prolonged effectiveness in the human body as anticancer agents (Hayakawa et al., 2004).
Antioxidant Activities
Phenol derivatives synthesized from compounds related to this compound show strong antioxidant properties. These molecules have been found to be effective inhibitors of various enzymes, indicating their potential use in medical applications as antioxidants (Artunç et al., 2020).
Antimicrobial and Anticancer Agents
Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibit higher anticancer activity than standard drugs and possess significant antimicrobial properties (Hafez et al., 2016).
Anti-inflammatory and Antibacterial Agents
Research shows that certain pyrazoline derivatives of the compound have been synthesized and exhibit considerable in vivo anti-inflammatory and in vitro antibacterial activities. These derivatives could be promising candidates for developing new anti-inflammatory and antibacterial medications (Ravula et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-16-7-6-14(11-17(16)27-2)18(23)21-9-8-20-19(21)28-12-13-4-3-5-15(10-13)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAWOYBJJMKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)




![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)




![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)

![N-Cyclopropyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2753661.png)